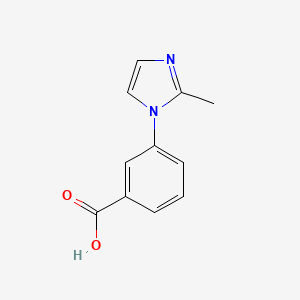

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid

Description

Foundational Significance of the Imidazole (B134444) Heterocycle in Chemical Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.govtsijournals.com First synthesized by Heinrich Debus in 1858, this planar ring system is a fundamental building block in both biological systems and synthetic chemistry. tsijournals.comtsijournals.com It is a constituent of crucial natural products such as the amino acid histidine, histamine, purines, and nucleic acids. doaj.org The unique arrangement of its nitrogen atoms—one "pyrrole-type" nitrogen that bears a hydrogen atom and one "pyridine-type" nitrogen with a lone pair of electrons in an sp2 hybrid orbital—imparts an amphoteric character, allowing it to act as both a weak acid and a weak base. researchgate.netlongdom.org

In medicinal chemistry, the imidazole nucleus is considered a "privileged scaffold." nih.gov Its ability to engage in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions makes it a highly effective component in the design of therapeutic agents. nih.govlongdom.org Being a polar and ionizable aromatic compound, it can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. doaj.org Consequently, the imidazole moiety is a core feature in numerous drugs with a wide spectrum of biological activities, including antifungal, anticancer, anti-HIV, and analgesic properties. nih.govdoaj.org Its suitability for kinase inhibition concepts has made it particularly valuable in the development of modern anticancer drugs. nih.gov Beyond medicine, imidazoles are used as corrosion inhibitors, catalysts, and intermediates in the synthesis of ionic liquids and other industrial chemicals. tsijournals.comtsijournals.com

Strategic Importance of Benzoic Acid Functionality in Molecular Design

Benzoic acid, with the formula C₆H₅COOH, is the simplest aromatic carboxylic acid. wikipedia.org Its structure, consisting of a benzene (B151609) ring attached to a carboxyl group, makes it a cornerstone of organic synthesis and molecular design. annexechem.comnih.gov The carboxyl group is a highly versatile functional handle; it is acidic, readily donates protons, and reacts with bases to form water-soluble salts known as benzoates. annexechem.com It can also undergo esterification with alcohols and directs electrophilic aromatic substitution reactions primarily to the meta-position on the benzene ring. wikipedia.organnexechem.com

This functionality is not only synthetically useful but also biologically significant. Benzoic acid and its salts are widely used as food preservatives (E210-E213) due to their ability to inhibit the growth of molds, yeasts, and bacteria in acidic conditions. wikipedia.orgnih.gov In medicinal chemistry, the benzoic acid scaffold is a key building block for a multitude of synthetic bioactive molecules. researchgate.net Drugs such as the diuretic furosemide (B1674285) and the local anesthetic benzocaine (B179285) are built upon this framework. researchgate.netpreprints.org The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, allows it to anchor molecules to biological targets like enzyme active sites. tandfonline.com Furthermore, compounds featuring a carboxylic acid group often possess chelating properties and are instrumental in the construction of metal-organic frameworks (MOFs), which form extensive supramolecular networks through hydrogen bonding. nih.gov

Overview of 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid within Contemporary Organic and Medicinal Chemistry Research

The compound this compound integrates the key features of both the imidazole and benzoic acid moieties into a single molecular architecture. The structure consists of a benzoic acid where the 2-methyl-1H-imidazole group is attached at the meta-position (position 3) of the benzene ring. This specific linkage creates a non-planar molecule with distinct regions for potential interactions.

While extensive research dedicated solely to this specific isomer is not widely documented in publicly available literature, its chemical properties can be well-defined. The molecule's structure suggests its utility as a versatile building block in both medicinal chemistry and materials science. In medicinal chemistry, it could serve as a scaffold for developing novel inhibitors, leveraging the imidazole's coordinating ability and the benzoic acid's capacity for hydrogen bonding and salt formation. The methyl group at the 2-position of the imidazole ring can influence the steric and electronic properties, potentially fine-tuning its binding affinity for specific biological targets.

In materials science, molecules like this compound are valuable as organic linkers or ligands for constructing coordination polymers and MOFs. nih.gov The nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of complex, multidimensional supramolecular structures. The study of related compounds, such as 4-(imidazol-1-yl)benzoic acid, has demonstrated their use in creating such frameworks, which exhibit interesting properties for applications in catalysis, gas storage, and separation. researchgate.net The synthesis of such compounds can often be achieved through methods like the condensation of a halo-substituted benzoic acid derivative with the appropriate imidazole. jmchemsci.comsciforum.net

The structural and chemical properties of this compound are summarized in the tables below.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H10N2O2 | cymitquimica.com |

| Molecular Weight | 202.21 g/mol | |

| Physical Form | Solid | |

| InChI Key | ZGRKUYBDLZMGQH-UHFFFAOYSA-N | |

| PubChem Substance ID | 329791154 |

Predicted Spectroscopic and Computational Data for this compound

| Parameter | Value | Source |

|---|---|---|

| XlogP | 1.6 | uni.lu |

| Predicted CCS ([M+H]+) | 142.1 Ų | uni.lu |

| Predicted CCS ([M-H]-) | 145.6 Ų | uni.lu |

The analysis of infrared spectra for similar benzoic acid derivatives shows characteristic bands for the carbonyl group stretching between 1660 and 1740 cm⁻¹, which can be used to study self-association in solution. ucl.ac.uk Crystal structure analyses of related imidazole-benzoic acid compounds reveal that the imidazole and benzene rings are typically twisted relative to each other, and the crystal packing is dominated by intermolecular hydrogen bonds, often forming chains or sheets. nih.govresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-12-5-6-13(8)10-4-2-3-9(7-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRKUYBDLZMGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640343 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-59-3 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Methyl 1h Imidazol 1 Yl Benzoic Acid and Cognate Derivatives

General Synthetic Strategies for Imidazole-Carboxylic Acid Moieties

The construction of molecules that merge an imidazole (B134444) ring with a carboxylic acid can be achieved through various sophisticated synthetic routes. These methods often involve either forming the imidazole ring on a pre-existing benzoic acid structure or coupling the two motifs after their individual synthesis.

Modern Adaptations of Classic Imidazole Syntheses

Classic name reactions for imidazole synthesis remain relevant through modern adaptations that improve their efficiency and scope.

Debus-Radziszewski Imidazole Synthesis : This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). chemscene.comorganic-chemistry.org Modern approaches enhance this method by using microwave irradiation, which can significantly shorten reaction times and improve yields, often under solvent-free conditions. nih.gov Ultrasound-assisted synthesis, sometimes paired with catalysts like zirconium(IV) acetylacetonate, also offers an efficient and rapid alternative to conventional heating. nih.gov The use of various catalysts, including DABCO and silicotungstic acid, has been explored to boost yields. nih.gov The reaction is versatile, allowing for the synthesis of tri- and tetra-substituted imidazoles by varying the starting materials. researchgate.netresearchgate.net

Van Leusen Imidazole Synthesis : This method is a powerful tool for forming the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org The reaction proceeds via a [3+2] cycloaddition. researchgate.net It is particularly valuable in medicinal chemistry for creating a wide range of imidazole-based molecules due to its tolerance of various functional groups and relatively simple operational setup. researchgate.netmit.edu The in-situ generation of the aldimine from an aldehyde and an amine makes it a convenient three-component reaction. nih.gov

Table 1: Comparison of Classic vs. Modern Imidazole Synthesis Approaches

| Synthesis Name | Classic Approach | Modern Adaptations & Advantages |

|---|---|---|

| Debus-Radziszewski | Condensation of dicarbonyl, aldehyde, and ammonia with conventional heating; often results in low yields. | Microwave-assisted, solvent-free conditions for higher yields and shorter reaction times. nih.govsigmaaldrich.com Ultrasound irradiation to enhance reaction rates. nih.govresearchgate.net |

| Van Leusen | Reaction of pre-formed aldimines with TosMIC under basic conditions. | In-situ formation of aldimines (three-component reaction); sequential reactions like a Van Leusen/ring-closing metathesis to build complex fused systems. nih.gov |

Multicomponent Reaction Approaches for Imidazole Annulation

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prime example used for synthesizing fused imidazole systems.

Groebke-Blackburn-Bienaymé (GBB) Reaction : This is a three-component reaction that condenses an amidine, an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]heterocycles. The GBB reaction is notable for its ability to generate diverse libraries of drug-like molecules from readily available starting materials. The reaction can be catalyzed by a range of Lewis and Brønsted acids and can be performed under various conditions, including microwave irradiation. Its application in late-stage functionalization of natural products highlights its versatility.

Catalytic Methodologies for Imidazole Formation and Functionalization

Catalysis, particularly with transition metals, has revolutionized imidazole synthesis by enabling bond formations that were previously challenging.

Metal-Catalyzed Cyclization : Various metals, including rhodium, nickel, and iron, catalyze the cyclization of precursors to form the imidazole ring. For instance, rhodium(II) can catalyze the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles. Copper salts are also effective in promoting the oxidative diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles.

Copper-Catalyzed N-Arylation (Ullmann Condensation) : This is one of the most crucial methods for synthesizing N-aryl imidazoles, the structural class to which 3-(2-methyl-1H-imidazol-1-yl)benzoic acid belongs. The Ullmann condensation involves the coupling of an imidazole with an aryl halide, promoted by a copper catalyst. Modern protocols utilize soluble copper salts (e.g., CuI, CuBr, Cu₂O) often paired with a ligand to facilitate the reaction under milder conditions and with lower catalyst loading. sigmaaldrich.com Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) and various diamines have proven highly effective, allowing for the coupling of a wide array of functionalized and hindered imidazoles with aryl iodides and bromides. This method is a powerful alternative to the Buchwald-Hartwig amination.

Table 2: Selected Copper-Catalyzed N-Arylation Systems for Imidazoles

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60–80 | Mild conditions, excellent functional group tolerance. sigmaaldrich.com |

| (CuOTf)₂PhH | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | CH₃CN | Varies | High turnovers, effective for hindered substrates. |

| CuI | 1-Methyl-imidazole | t-BuOLi | Toluene (B28343) | Varies | Low-cost catalyst and ligand system. |

Condensation and Cyclization Reactions Involving Benzoic Acid Precursors

Synthesizing the target structure can involve building the imidazole ring onto a benzoic acid framework. Condensation reactions are central to this approach. For example, benzimidazole-fused benzoxazepines have been synthesized through the condensation of 2-formylbenzoic acid derivatives with other precursors, followed by cyclization steps. Similarly, the Ullmann condensation of 2-chlorobenzoic acids with aminothiazoles, enhanced by ultrasonic irradiation, demonstrates the direct use of a benzoic acid derivative in forming complex heterocyclic systems. The direct condensation of an aniline (B41778) with a chlorobenzoic acid is a key step in the Goldberg reaction, a variant of the Ullmann condensation.

Microwave-Assisted and Green Chemistry Approaches in Imidazole Synthesis

The principles of green chemistry are increasingly being applied to imidazole synthesis to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis : As noted earlier, microwave irradiation is a key technology that accelerates reaction rates dramatically, often reducing multi-hour or multi-day syntheses to mere minutes. It is particularly effective for multicomponent reactions, such as the Debus-Radziszewski and GBB reactions, leading to higher yields and cleaner products. sigmaaldrich.com

Green Chemistry Approaches : This includes the use of environmentally benign solvents like water or ionic liquids, or performing reactions under solvent-free conditions. The use of biodegradable and non-toxic catalysts, such as lemon juice (which contains citric acid), has been reported for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. Ultrasound irradiation is another green technique that enhances reactions without bulk heating. researchgate.net These methods align with the growing demand for sustainable chemical manufacturing.

Targeted Synthetic Routes for this compound

The synthesis of the specific target compound, this compound, directly applies the general principles outlined above, particularly copper-catalyzed N-arylation.

A highly plausible and efficient route involves the Ullmann condensation between 2-methylimidazole (B133640) and a suitable 3-halobenzoic acid derivative . A typical execution of this synthesis is as follows:

N-Arylation Reaction : 2-methylimidazole is coupled with an ester of 3-halobenzoic acid, such as methyl 3-bromobenzoate or methyl 3-iodobenzoate . The ester is used to protect the carboxylic acid functionality, which might otherwise interfere with the basic conditions of the coupling reaction. The reaction is catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a suitable ligand (e.g., a phenanthroline or diamine derivative) and a base (e.g., potassium carbonate or cesium carbonate). sigmaaldrich.com The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Ester Hydrolysis : The resulting intermediate, methyl 3-(2-methyl-1H-imidazol-1-yl)benzoate, is then hydrolyzed. This is typically achieved by heating the ester with an aqueous base (like sodium hydroxide) or acid (like hydrochloric acid), followed by neutralization to precipitate the final product, this compound.

This two-step sequence leverages the well-established and robust nature of the copper-catalyzed N-arylation of imidazoles, which is known to be effective even for hindered substrates like 2-methylimidazole.

Precursor Selection and Reaction Pathway Design

The design of a synthetic route to this compound is predicated on the strategic formation of the N-aryl bond between the imidazole and benzene (B151609) rings. The most common and logical retrosynthetic disconnection is between the N-1 atom of the imidazole ring and the C-3 atom of the benzoic acid ring. This leads to two primary precursor types: an imidazole-containing nucleophile and a benzoic acid-based electrophile.

Common Precursors:

Imidazole Precursor: 2-Methyl-1H-imidazole

Benzoic Acid Precursor: A 3-substituted benzoic acid derivative, such as 3-halobenzoic acid (e.g., 3-fluorobenzoic acid, 3-bromobenzoic acid) or methyl 3-halobenzoate.

A prevalent reaction pathway is the direct N-arylation, a type of nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination). In a typical Ullmann-type reaction, 2-methylimidazole is reacted with a 3-halobenzoic acid ester in the presence of a copper catalyst and a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

An alternative pathway involves the condensation of a precursor containing the benzoic acid moiety with a molecule that will form the imidazole ring. hanyang.ac.kr For instance, coupling 3-aminobenzoic acid with other reagents can form the imidazole ring in situ. However, the N-arylation of a pre-formed 2-methylimidazole ring is generally more direct for this specific target.

For related structures, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the synthesis involves reacting benzimidazole (B57391) with 2-(bromomethyl)benzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov This highlights a common strategy: performing the key bond formation and then converting a precursor functional group (like a nitrile or ester) into the final carboxylic acid.

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of imidazole benzoic acids is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that are systematically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

Catalyst and Ligand: In copper-catalyzed Ullmann reactions, the choice of the copper source (e.g., CuI, Cu₂O) and a supporting ligand can significantly impact efficiency. In modern Buchwald-Hartwig reactions, palladium catalysts with specialized phosphine (B1218219) ligands are used. For other coupling reactions, activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation when coupling a benzoic acid with an amine. hanyang.ac.kr

Solvent: The choice of solvent depends on the solubility of the precursors and the reaction temperature. High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are frequently used for N-arylation reactions.

Base: An appropriate base is required to deprotonate the imidazole NH or neutralize acid by-products. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (B128534) (TEA). hanyang.ac.kr

Temperature and Time: Reaction temperatures can range from room temperature to reflux conditions (e.g., >100 °C). researchgate.net Microwave irradiation has emerged as a technique to dramatically reduce reaction times from hours to minutes by enabling rapid heating to high temperatures. biomedpharmajournal.orgsemanticscholar.org

The following table illustrates a hypothetical optimization study for an N-arylation reaction, based on common findings in the literature for similar syntheses. researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 110 | 24 | 45 |

| 2 | Dioxane | K₂CO₃ | 100 | 24 | 52 |

| 3 | DMF | K₂CO₃ | 120 | 18 | 75 |

| 4 | DMF | Cs₂CO₃ | 120 | 18 | 85 |

| 5 | DMSO | Cs₂CO₃ | 120 | 12 | 88 |

| 6 | DMSO | Cs₂CO₃ | 140 | 12 | 82 |

This is an interactive data table based on representative research findings.

Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic and chromatographic methods.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction by comparing the spots of the reactants, the reaction mixture over time, and the final product. rsc.orgmerckmillipore.com For benzoic acid derivatives, a typical mobile phase might be a mixture of a nonpolar solvent like toluene or hexane (B92381) and a polar solvent like ethyl acetate (B1210297) or ethanol. merckmillipore.com The spots are visualized under UV light (254 nm). merckmillipore.com The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides definitive structural information. For this compound, characteristic signals would include: a singlet for the methyl group (CH₃) protons around δ 2.3-2.6 ppm; distinct signals for the aromatic protons on the benzoic acid ring (typically in the δ 7.5-8.5 ppm region); and signals for the two protons on the imidazole ring (in the δ 7.0-7.5 ppm region). rsc.org A very broad singlet at high chemical shift (δ > 10 ppm) would correspond to the carboxylic acid proton (-COOH). rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected signals would include the methyl carbon, aromatic and imidazole carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) of the carboxylic acid, typically above δ 165 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. nih.govnih.gov

A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info

A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. nih.gov

Bands in the 1450-1600 cm⁻¹ region are typical for C=C and C=N stretching vibrations within the aromatic and imidazole rings. nih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₁₀N₂O₂, the expected molecular weight is 202.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. nih.gov

| Technique | Expected Observation |

| TLC | Single spot under UV light after purification. |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, COOH), 7.5-8.5 (m, 4H, Ar-H), 7.0-7.5 (m, 2H, Imidazole-H), 2.4 (s, 3H, CH₃). rsc.orgrsc.org |

| IR (cm⁻¹) | 3300-2500 (broad, O-H), ~1700 (strong, C=O), 1600-1450 (C=C, C=N). nih.govdocbrown.info |

| MS (ESI⁺) | [M+H]⁺ at m/z 203. |

This is an interactive data table summarizing expected characterization data.

Innovative Methodological Advancements in the Synthesis of Imidazole Benzoic Acid Scaffolds

Modern synthetic chemistry has introduced several advanced methodologies to improve the synthesis of imidazole scaffolds, which are applicable to the creation of diverse imidazole benzoic acid libraries. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation is a key advancement, significantly accelerating reaction rates and often improving yields. biomedpharmajournal.orgnih.gov Reactions that might take many hours under conventional heating can often be completed in minutes, making it a high-throughput technique. biomedpharmajournal.orgsemanticscholar.org

Multi-Component Reactions (MCRs): One-pot syntheses where three or more reactants are combined to form the product are highly efficient. For imidazole synthesis, the Debus-Radziszewski reaction and its modern variations, which can combine an aldehyde, a 1,2-dicarbonyl compound, and ammonia (or an amine), are prominent. organic-chemistry.org Adapting these to include a benzoic acid-functionalized aldehyde would be an innovative route.

Novel Catalytic Systems: Research has moved beyond traditional catalysts to include more robust and environmentally friendly options. This includes the use of metal nanoparticles (e.g., Cr₂O₃, Cu₂O/Fe₃O₄) as heterogeneous catalysts that can be easily recovered and reused. semanticscholar.orgnih.gov Ionic liquids have also been employed as both solvents and catalysts, offering benefits in terms of reaction efficiency and recyclability. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields, better safety profiles, and easier scalability compared to batch processing.

C-H Activation: Direct C-H activation/functionalization is a highly sought-after strategy that avoids the need for pre-functionalized starting materials (like halo-arenes). This approach could theoretically form the N-aryl bond by directly coupling the N-H of 2-methylimidazole with a C-H bond on benzoic acid, representing a more atom-economical pathway.

These advanced methods are central to the principles of green chemistry, aiming for higher efficiency, reduced waste, and operational simplicity in the synthesis of complex molecules like this compound and its derivatives. rsc.orgresearchgate.net

Coordination Chemistry and Metal Organic Framework Mof Research Featuring 3 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Ligand Design and Coordination Modes of Imidazole-Carboxylate Systems

The unique characteristics of imidazole-carboxylate ligands play a crucial role in the formation and resulting geometry of coordination polymers.

Imidazole-carboxylate ligands are bifunctional, featuring both nitrogen and oxygen donor atoms, which allows for various coordination modes. The imidazole (B134444) ring provides a nitrogen donor, while the carboxylate group offers oxygen donors. This dual functionality enables these ligands to act as versatile building blocks in the construction of MOFs. The different electron configurations of nitrogen and oxygen atoms lead to distinct coordination preferences when interacting with metal ions. researchgate.net Carboxylate groups, in particular, are widely used in MOF construction due to their strong affinity for metal ions and their ability to form stable secondary building units (SBUs). researchgate.netnih.gov The imidazole group, with its σ-donor capabilities, is also an excellent candidate for coordination chemistry. researchgate.net

The combination of both imidazole and carboxylate groups in a single molecule offers the potential for chelation, where the ligand binds to a central metal ion at two or more points. This chelating effect generally leads to more stable complexes. The specific coordination mode can be influenced by factors such as the choice of metal ion, reaction conditions, and the presence of other coordinating species.

Studies on analogous systems have shown that even slight changes in substituent positions can lead to dramatic structural variations. For example, altering the position of a methoxy (B1213986) substituent in a benzenethiolate (B8638828) ligand from meta to para resulted in a change from a hemidirected to a holodirected coordination sphere around the metal ion, which in turn affected the dimensionality of the structure. rsc.org Similarly, the functionalization of tricarboxylate linkers at ortho positions has been shown to regulate the topologies of rare-earth MOFs. nih.gov This demonstrates the principle that the specific placement of functional groups is a critical factor in the rational design of MOFs with desired structural features.

The formation of coordination polymers is a self-assembly process governed by the coordination preferences of the metal ions and the geometric and chemical properties of the organic ligands. doi.org The interaction between metal ions (connectors) and organic ligands (linkers) leads to the spontaneous formation of ordered, extended networks. researchgate.net The final architecture of the MOF is a result of a delicate balance of factors including the coordination geometry of the metal ion, the flexibility and functionality of the ligand, solvent effects, and temperature.

The use of mixed-ligand systems, combining imidazole-containing ligands and polycarboxylates, is an effective strategy for constructing diverse coordination polymers due to their compatible coordination preferences. researchgate.netresearchgate.net This approach allows for fine-tuning of the resulting framework's properties. In situ ligand formation is another fascinating aspect of self-assembly, where the final ligand that incorporates into the framework is generated under the reaction conditions. tandfonline.com

Structural Elucidation and Topological Analysis of MOFs Incorporating 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid Analogues

The structural characterization of MOFs reveals their dimensionality, network topology, and other complex architectural features like interpenetration and helicity.

The dimensionality of a MOF refers to the extension of its coordination network in one, two, or three dimensions. Imidazole-carboxylate ligands have been successfully used to construct MOFs with varying dimensionalities, from 1D chains to 2D layers and 3D frameworks. researchgate.netacs.orgmdpi.com The final dimensionality is influenced by the coordination mode of the ligand and the connectivity of the metal centers.

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs into underlying nets. rsc.orgyoutube.com This approach represents the metal clusters and ligands as nodes and linkers, respectively, allowing for the identification of the network's fundamental topology. Common topologies observed in MOFs built from imidazole-carboxylate analogues include the diamondoid (dia) net, which is a 4-connected network, and the square lattice (sql) net, a 2D topology. acs.orgnih.gov For example, a Cd(II) MOF has been reported to exhibit a fourfold interpenetrating 3D framework with a dia topology, while an Ni(II) MOF showed a 2D network with an sql topology. nih.gov

| Compound | Dimensionality | Topology | Schläfli Symbol |

|---|---|---|---|

| [Cd(L)2]n | 2D | sql | (4,4) |

| [Co(L)2(H2O)]n | 2D | hcb | 63 |

| Cd(II) MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid | 3D | dia | Not specified |

| Ni(II) MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D | sql | Not specified |

Interpenetration is a phenomenon where two or more independent networks are entangled within a single crystal structure. rsc.orgresearchgate.net This is common in MOFs with large void spaces, and it can significantly affect the porosity and stability of the material. The degree of interpenetration can range from twofold to much higher numbers. For instance, a 3D porous framework of a Cd(II) polymer was found to have a 2-fold interpenetration. nih.gov Highly interpenetrated frameworks have been constructed from tetrahedral pyridine (B92270) ligands and copper dichloride. nih.gov

Helical structures, or helices, are another fascinating architectural feature that can arise in coordination polymers. These chiral structures can be either left-handed or right-handed. The formation of helical chains is often driven by the coordination preferences of the metal ions and the specific geometry of the organic ligands. A one-dimensional zinc-based coordination polymer has been reported to possess a helical chain-like structure. nih.gov In some cases, 3D frameworks can be constructed from the pillaring of helical chains, leading to complex and aesthetically pleasing architectures. nih.gov

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Assembly

The final architecture and stability of metal-organic frameworks constructed from ligands like this compound are profoundly influenced by non-covalent interactions. These forces, particularly hydrogen bonding and π-π stacking, are critical in directing the self-assembly process and reinforcing the crystalline structure. rsc.orgnih.gov

Hydrogen Bonding: Hydrogen bonds are a dominant force in the supramolecular assembly of these frameworks. nih.gov The carboxylic acid group of the ligand is a primary site for strong O-H···O hydrogen bonds, often forming dimeric synthons between adjacent ligands. Furthermore, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. In structures containing coordinated water molecules or other protic solvents, extensive O-H···N and O-H···O hydrogen-bonding networks are established, linking different components of the framework. researchgate.netnih.govresearchgate.net For instance, in related benzimidazole-benzoic acid structures, intermolecular O-H···N hydrogen bonds are observed, which help stabilize the crystal packing. nih.gov These interactions create robust, higher-dimensional supramolecular structures from lower-dimensional coordination polymers. nih.gov

Advanced Functional Attributes and Potential Applications of Imidazole-Benzoic Acid MOFs

The unique structural features of MOFs derived from imidazole-benzoic acid ligands, such as tunable porosity, high surface area, and the presence of functional N-heterocyclic groups, give rise to a range of advanced properties with significant potential applications. nih.govrsc.org

Sorption Phenomena: Gas Adsorption and Selective Separation

Metal-organic frameworks are renowned for their exceptional porosity and are promising materials for gas adsorption and separation. rsc.org The incorporation of ligands like this compound can create frameworks with specific pore sizes and chemical environments tailored for selective gas capture. The nitrogen atoms in the imidazole ring can act as Lewis basic sites, enhancing the affinity for acidic gases like CO2.

While specific data for MOFs from this compound is limited, studies on analogous systems demonstrate their potential. For example, MOFs constructed from a larger linker, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), have shown significant CO2 adsorption capacities. mdpi.com A copper-based TIBM-MOF exhibited a CO2 uptake of 3.60 mmol/g and a CO2/N2 selectivity of 53 at 298 K and 1 bar, attributed to open metal sites and the presence of imidazole functional groups. mdpi.com Similarly, a cadmium MOF synthesized with 1,3,5-tris(1-imidazolyl)benzene and a tribenzoic acid ligand showed selective adsorption of CO2 over N2. nih.gov Another MOF, built from 3-nitro-4-(pyridin-4-yl)benzoic acid, displayed a high CO2/N2 separation selectivity of 71 at 273 K. nih.gov These examples highlight the capacity of imidazole and benzoic acid-based linkers to produce materials with significant gas sorption and separation capabilities.

Table 1: Gas Adsorption Properties of Structurally Related MOFs

| MOF Compound | Gas | Adsorption Capacity | Selectivity | Conditions | Reference |

|---|---|---|---|---|---|

| TIBM-Cu | CO₂ | 3.60 mmol/g | CO₂/N₂: 53 | 298 K, 1 bar | mdpi.com |

| TIBM-Al | CO₂ | 2.1 mmol/g | CO₂/N₂: 35 | 298 K, 1 bar | mdpi.com |

| TIBM-Cr | CO₂ | 1.6 mmol/g | CO₂/N₂: 10 | 298 K, 1 bar | mdpi.com |

| [Cd₃(tib)₂(BTB)₂] | CO₂ | Not specified | Selective over N₂ | 298 K | nih.gov |

| {[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n | CO₂ | Not specified | CO₂/N₂: 71 | 273 K | nih.gov |

Luminescent Properties and Sensing Capabilities

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have attracted significant attention for their potential use in chemical sensing. rsc.orgrsc.org The emission properties of LMOFs can be modulated by the choice of both the metal ion and the organic linker. Ligands containing imidazole and benzene (B151609) rings are inherently fluorescent and can be used to construct LMOFs. The luminescence can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensor.

MOFs constructed from ligands structurally similar to this compound have demonstrated promising sensing capabilities. For example, a cadmium MOF synthesized from 1,3-di(1H-imidazol-4-yl)benzene and 1,3,5-tri(4-carboxyphenyl)benzene acts as a potential luminescent probe for detecting ketone molecules. researchgate.net Another Cd-based MOF, [Cd3(tib)2(BTB)2], showed unique selectivity for detecting acetone (B3395972) through a fluorescence quenching mechanism. nih.gov Similarly, a zinc-based MOF was found to be an efficient sensor for acetone at low concentrations. researchgate.net The sensing mechanism often involves interactions between the analyte and the framework, which can alter the energy transfer pathways of the ligand-based luminescence. The porosity of the MOF allows small analyte molecules to diffuse into the framework and interact with the luminescent centers.

Heterogeneous Catalysis within MOF Frameworks

The well-defined porous structures and high concentration of accessible metal sites make MOFs highly suitable for applications in heterogeneous catalysis. mdpi.com MOFs based on imidazole ligands can serve as versatile platforms for catalytic processes. The metal nodes can function as Lewis acid sites, while the nitrogen-rich imidazole linkers can be involved in the catalytic cycle or be used to anchor catalytic species.

A particularly promising application is the use of these MOFs as precursors for creating advanced catalytic materials. For instance, cobalt(II) MOFs constructed from bis(imidazole) and polycarboxylate ligands have been used to fabricate Co,N-codoped porous carbon materials. rsc.org By pyrolyzing the MOF under an inert atmosphere, the ordered structure of the framework is transformed into a porous carbon matrix where cobalt and nitrogen atoms are finely dispersed. These materials have shown superior electrocatalytic performance for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. rsc.org This approach leverages the uniform distribution of metal and nitrogen within the MOF precursor to create highly active and stable heterogeneous catalysts.

Pharmacological Research and Medicinal Chemistry of 3 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Strategic Utility of the Imidazole-Benzoic Acid Motif in Contemporary Drug Discovery

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a structural component of many natural and synthetic bioactive molecules. researchgate.net Its incorporation into drug candidates is a key strategy in medicinal chemistry due to its favorable physicochemical properties.

The imidazole-benzoic acid scaffold is adept at participating in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. The electron-rich imidazole core, featuring two nitrogen atoms, can efficiently engage with a range of enzymes and receptors. researchgate.net

Key engagement mechanisms include:

Hydrogen Bonding: The imidazole ring possesses both hydrogen bond donor and acceptor capabilities, a feature that enhances its binding affinity and versatility. researchgate.net The benzoic acid component also contributes a hydroxyl group for hydrogen bonding, as seen in related structures that form O—H⋯N hydrogen bonds to link molecules. nih.gov

Metal Ion Chelation: The nitrogen atoms in the imidazole ring have a high affinity for metals, allowing them to act as ligands for metalloenzymes, which are important targets in many diseases. researchgate.net

Receptor and Enzyme Interaction: Imidazole derivatives have been shown to bind to a variety of biological targets, including protein kinases like EGFR, HER2, CDK2, and mTOR, which are pivotal in cell signaling pathways. mdpi.com The ability of the scaffold to regulate receptors and inhibit enzymes is a cornerstone of its anticancer effects. For example, specific benzimidazole (B57391) derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.gov

The combination of the imidazole and benzoic acid groups creates a potent pharmacophore with significant structural advantages for drug design.

Physicochemical Properties: The imidazole moiety imparts desirable properties such as high stability and water solubility, which are beneficial for drug development.

Structural Versatility: The scaffold is synthetically tractable, allowing for modifications at various positions. For instance, altering substituents on the imidazole ring can enhance selectivity for specific therapeutic targets like histone deacetylases (HDAC) or hypoxia-inducible factors (HIF).

Spectrum of Biological Activities for 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid and Related Compounds

The imidazole nucleus is a versatile scaffold that forms the basis for compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.netlongdom.org

Derivatives containing the imidazole-benzoic acid motif have demonstrated significant potential as anticancer agents. researchgate.net Their efficacy stems from their ability to interfere with critical cellular processes in cancer cells.

Cell Signaling Modulation: A primary mechanism of action is the inhibition of protein kinases that regulate cell growth and proliferation. mdpi.com Compounds with a benzimidazole structure have shown inhibitory activity against key kinases such as EGFR, HER2, and mTOR. mdpi.comnih.gov Other imidazole-based derivatives function as inhibitors of enzymes like HDACs.

Apoptosis Induction: A key outcome of this molecular targeting is the induction of programmed cell death, or apoptosis. One study on a benzohydrazide (B10538) hybrid showed it induced apoptosis by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Similarly, certain 1,2,4-triazole (B32235) benzoic acid hybrids were found to mediate their cytotoxic effects by inducing both early and late-stage apoptosis in MCF-7 cancer cells. nih.govresearchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1Himidazol-1-yl] benzoic acid | Not Specified | Promising anticancer activity | researchgate.net |

| 1,2,4-Triazole-benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | 15.6 µM | nih.govpreprints.org |

| 1,2,4-Triazole-benzoic acid hybrid (Compound 2) | MCF-7 (Breast Cancer) | 18.7 µM | nih.govpreprints.org |

| 1,2,4-Triazole-benzoic acid hybrid (Compound 14) | HCT-116 (Colon Cancer) | 23.9 µM | nih.gov |

The imidazole scaffold is a well-established core for numerous antimicrobial and antifungal drugs. mdpi.comnih.gov Related compounds to this compound exhibit a broad spectrum of activity against various pathogens.

Antibacterial Action: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Some indolyl-benzimidazole compounds demonstrated high activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Benzoic acid derivatives themselves are known to possess nonspecific antibacterial properties. researchgate.net

Antifungal Action: Imidazole derivatives are particularly noted for their antifungal properties. nih.gov Studies have revealed potent, broad-spectrum inhibitory effects against multiple Candida species, including fluconazole-resistant strains. nih.gov

| Compound | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Imidazole derivative (Compound 42) | Staphylococcus aureus UA1758 | 4 µg/mL | nih.gov |

| 4-chloro-benzoic acid derivative (Compound 5-19) | Bacillus cereus | 6.25 µg/mL | nih.gov |

| Imidazole derivative (Compound 31) | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | nih.gov |

| Imidazole derivative (Compound 42) | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | nih.gov |

| Indolylbenzo[d]imidazole (Compound 3ao) | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 µg/mL | nih.gov |

| Indolylbenzo[d]imidazole (Compound 3aq) | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 µg/mL | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 µg/mL | nih.gov |

Compounds built upon the imidazole and benzoic acid frameworks have shown significant anti-inflammatory and immunomodulatory effects. nih.govatjls.com

The mechanisms underlying these effects involve the modulation of key inflammatory pathways. Research on related benzimidazole derivatives has demonstrated a significant reduction in inflammatory markers. atjls.com This includes decreased mRNA levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). atjls.com Furthermore, these compounds can lower the levels of Prostaglandin E2 (PGE2), a key mediator of inflammation, suggesting inhibition of the cyclooxygenase (COX) enzyme pathway. atjls.comnih.gov Other studies have shown that related compounds can also inhibit the production of nitric oxide (NO), another important proinflammatory cytokine. mdpi.com

| Compound | Model | Effect | Source |

|---|---|---|---|

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone | Freund's Complete Adjuvant-induced arthritis in rats | Decreased paw edema and arthritic progression | atjls.com |

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone | qPCR analysis | Decreased mRNA levels of TNF-α and IL-6 | atjls.com |

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone | ELISA | Decreased level of Prostaglandin E2 (PGE2) | atjls.com |

Antidiabetic Potential

The imidazole nucleus is a key feature in molecules designed for the management of diabetes. Research into benzamide (B126) and benzoic acid derivatives, which are structurally related to this compound, has identified them as potential glucokinase (GK) activators and dipeptidyl peptidase-4 (DPP-4) inhibitors, both of which are important targets for treating type 2 diabetes mellitus (T2-DM). nih.govnih.gov

Glucokinase (GK) Activation: Benzamide derivatives have been synthesized and evaluated for their ability to activate glucokinase, showing considerable antihyperglycemic activity in animal models. nih.gov A benzamide derivative, PF-04937319, has even progressed to phase-1 clinical trials for diabetes treatment. nih.gov This suggests that the broader class of benzoic acid derivatives, including the title compound, could be explored for similar activities.

DPP-4 Inhibition: A significant area of research has focused on uracil-based benzoic acid derivatives as potent DPP-4 inhibitors. nih.gov DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these compounds can prolong the action of incretins, leading to improved glucose control. Structure-activity relationship (SAR) studies on these benzoic acid derivatives revealed that they could achieve low single-digit nanomolar DPP-4 inhibition. nih.govresearchgate.net Interestingly, ester forms of these compounds, which could improve bioavailability, were found to have comparable inhibitory activity to their carboxylic acid counterparts. nih.gov Molecular simulations showed that both the ester and acid forms adopt similar binding modes within the active site of the DPP-4 enzyme. nih.gov

The following table summarizes the activity of selected benzoic acid derivatives as DPP-4 inhibitors.

| Compound ID | Modification | DPP-4 IC50 (nM) | Selectivity |

| 2b | Benzoic acid moiety at N3 of uracil (B121893) core | 1.7 | High |

| 19b (ester) | Ester derivative of a potent acid | Low nanomolar | High |

Data sourced from studies on uracil-based benzoic acid derivatives as DPP-4 inhibitors. nih.govresearchgate.net

These findings collectively suggest that this compound is a viable scaffold for the development of novel antidiabetic agents, particularly as DPP-4 inhibitors.

Antiviral and Antitubercular Applications

The imidazole scaffold is a cornerstone in the development of antimicrobial agents, demonstrating significant potential against viral and mycobacterial pathogens. nih.gov

Antiviral Activity: Derivatives of imidazole and its fused-ring analogue, benzimidazole, have shown broad-spectrum antiviral activity. nih.gov Seventy-six 2-phenylbenzimidazole (B57529) derivatives were evaluated against a panel of ten DNA and RNA viruses, with some compounds showing high activity (EC50 values in the 0.1-10 µM range) against Coxsackie B virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Varicella-Zoster Virus (VZV). researchgate.net Notably, specific derivatives demonstrated outstanding and selective activity against Vaccinia Virus (VV) with an EC50 of 0.1 µM and against BVDV with EC50 values as low as 0.8 µM. researchgate.net The mechanism for the anti-BVDV activity was identified as the inhibition of the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme also crucial for the hepatitis C virus (HCV). researchgate.net This makes such compounds attractive leads for developing agents against pestiviruses and even HCV. researchgate.net

Antitubercular Activity: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new drugs with novel mechanisms. nih.govnih.gov Imidazole-containing compounds are at the forefront of this effort, exemplified by the approved MDR-TB drug Delamanid, which is a 4-nitroimidazole (B12731) derivative. nih.gov

Research into nitroimidazole derivatives has provided key insights into their mechanism and structure-activity relationships. researchgate.net The antitubercular activity of these compounds under aerobic conditions is a critical feature. researchgate.net SAR studies have shown that while the nitro group is essential, the ether oxygen in the ancillary ring of related nitroimidazooxazines can be replaced with nitrogen or sulfur without a significant loss of activity. researchgate.net This structural flexibility could be exploited in the design of new analogues based on the this compound scaffold. Other studies have identified specific enzyme targets for imidazole-related structures, such as the Mtb type II NADH dehydrogenase (NDH-2). rsc.org

The table below highlights the activity of various imidazole-based scaffolds against different pathogens.

| Scaffold | Pathogen | Target/Activity | EC50 / MIC |

| 2-Phenylbenzimidazole | Vaccinia Virus (VV) | Antiviral | 0.1 µM |

| 2-Phenylbenzimidazole | Bovine Viral Diarrhea Virus (BVDV) | NS5B RdRp Inhibition | 0.8 µM |

| Nitroimidazole (Delamanid) | Mycobacterium tuberculosis | Antitubercular | Approved Drug |

| Imidazo[2,1-b]thiazines | Mycobacterium tuberculosis | Antitubercular | 16 µg/mL |

Data compiled from various studies on imidazole derivatives. nih.govresearchgate.netresearchgate.net

Anthelmintic and Antiparasitic Efficacy

Benzimidazole compounds, such as albendazole (B1665689) and mebendazole, are widely used anthelmintics, but their poor solubility and bioavailability can limit their effectiveness. nih.govnih.gov This has driven the search for new derivatives with improved biopharmaceutical properties.

Anthelmintic Efficacy: Novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives, which are structurally related to the title compound, have been developed and evaluated. nih.gov These compounds demonstrated better solubility in acidic aqueous solutions compared to albendazole. nih.gov In vitro studies against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus identified benzimidazole derivatives BZ6 and BZ12 as promising leads. nih.gov Compound BZ6 was particularly effective against adult H. polygyrus (IC50 of 5.3 µM), while BZ12 showed potent activity against adult T. muris (IC50 of 8.1 µM). nih.gov These findings suggest that the benzimidazole core, when appropriately substituted, is a robust pharmacophore for creating new anthelmintic agents.

Antiparasitic Efficacy: The imidazole core is also crucial for activity against protozoan parasites. Studies on imidazole derivatives against Toxoplasma gondii have revealed that these compounds can restrict parasite growth in a dose-dependent manner. nih.govresearchgate.net The mechanism of action appears to involve the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) and a reduction in the parasite's mitochondrial membrane potential. nih.govresearchgate.net This antiparasitic effect was not linked to the host's HIF-1α signaling pathway, suggesting a parasite-specific mechanism. nih.gov A screening of 26 imidazole derivatives identified five compounds with exceptionally high selectivity (>1176 to >27,666) for the parasite over host cells, making them strong candidates for further development. researchgate.net Furthermore, benzimidazole diamidines have been shown to target the DNA minor groove of parasites, providing another avenue for antiparasitic drug design. nih.gov

| Compound Class | Organism | IC50 | Mechanism of Action |

| Benzimidazole (BZ6) | H. polygyrus (adult) | 5.3 µM | Not specified |

| Benzimidazole (BZ12) | T. muris (adult) | 8.1 µM | Not specified |

| Phenyl-substituted 1H-imidazoles | T. gondii | Not specified | High selectivity; Oxidative stress |

Data from in vitro studies on benzimidazole and imidazole derivatives. nih.govnih.govresearchgate.net

Enzyme Inhibition and Receptor Modulation Studies

The structural motifs within this compound are found in molecules that interact with a variety of enzymes and receptors, highlighting its potential as a versatile scaffold in drug discovery.

Enzyme Inhibition: As discussed previously (Section 4.2.4), benzoic acid derivatives are potent inhibitors of DPP-4, a key enzyme in glucose metabolism. nih.gov Beyond this, imidazole-containing structures have been shown to inhibit several other critical enzymes:

Viral Polymerases: 2-Phenylbenzimidazole derivatives inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of viruses like BVDV and HCV, preventing viral replication. researchgate.net

Mycobacterial Dehydrogenases: Certain heterocyclic compounds inhibit the type II NADH dehydrogenase (NDH-2) of M. tuberculosis, disrupting its respiratory pathway. rsc.org

Protozoan Enzymes: Dual inhibition of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in parasites like Leishmania is a key strategy, and benzimidazole scaffolds are being explored for this purpose. nih.gov

Kinases: The 3-benzimidazol-2-yl-1H-indazole scaffold, a related heterocyclic system, was found to potently inhibit the c-ABL enzyme, a receptor tyrosine kinase implicated in cancer. nih.gov

Receptor Modulation: The imidazole core is also capable of modulating receptor activity, not just through direct agonism or antagonism, but through more subtle allosteric mechanisms. A study on imidazo[1,2-a]imidazole-5,6-diones found that one derivative acted as a negative allosteric modulator (NAM) of the human μ-opioid receptor (MOP). nih.gov This compound showed no direct binding affinity at the primary (orthosteric) site but was able to inhibit the effect of an agonist, DAMGO. nih.gov This type of modulation is highly sought after as it can fine-tune receptor signaling and potentially avoid the side effects associated with classical opioids. nih.gov Nuclear receptors, such as the estrogen receptor (ER) and peroxisome proliferator-activated receptors (PPARs), are also key targets for small molecules, where ligand binding to the ligand-binding domain (LBD) controls protein conformation and function. nih.gov

Structure-Activity Relationship (SAR) and Pharmacomodulation Studies

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Understanding these relationships is fundamental to rational drug design.

Rational Design of Substituent Effects on Bioactivity

Rational design involves the iterative process of modifying a chemical scaffold and evaluating how these changes affect biological activity. mdpi.comresearchgate.net For derivatives related to this compound, SAR studies have provided clear directions for optimization.

Lipophilicity and Substitution: In a series of 3-(2-imidazolyl)thiomethyl cephalosporins, the lipophilicity of the compounds was found to be a critical determinant of antibacterial activity. nih.gov The most potent compound possessed the most suitable lipophilicity for its target interaction. nih.gov For DPP-4 inhibitors based on a benzoic acid core, exploring a variety of amide and halogen substitutions on the benzene (B151609) ring led to the identification of a 4'-chlorine substituted methyl amide as the most potent inhibitor, with an IC50 value of 1.6 nM. researchgate.net

Positional Isomerism: When developing differentiating agents for acute myeloid leukemia (AML) from a 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one core, the position of substituents was crucial. mdpi.com Attaching a sulfonamide group to the phenyl ring at the 8-position showed that the meta-substituted analogue was optimal for activity compared to the ortho or para isomers. mdpi.com

Core Scaffold Modification: The core heterocyclic system itself is vital. In the development of antitubercular agents, replacing a pyrazole (B372694) ring with an imidazole ring resulted in a considerable loss of potency, indicating the critical nature of the original pyrazole moiety for that specific activity. nih.gov

The following table illustrates SAR principles from various studies.

| Scaffold/Series | Modification | Effect on Bioactivity |

| Uracil-based Benzoic Acids (DPP-4 Inhibitors) | 4'-chloro substitution on benzene ring | Increased potency (IC50 = 1.6 nM) |

| Benzoxazepinones (AML agents) | meta-sulfonamide vs. ortho/para | meta position was optimal for activity |

| Pyrazolylpyrimidinones (Antitubercular) | Replacing pyrazole ring with imidazole | Significant loss of potency |

SAR data compiled from multiple drug discovery programs. researchgate.netnih.govmdpi.com

These examples underscore how systematic modifications to the phenyl ring, the imidazole ring, and the linking groups of a molecule like this compound can be used to fine-tune its biological profile. nih.gov

Computational Chemistry and in Silico Investigations of 3 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. For 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid, these methods elucidate the interplay between its electron-donating imidazole (B134444) moiety and the electron-withdrawing benzoic acid group.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. niscpr.res.inmdpi.com Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. vjst.vnnih.gov

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(carboxyl)=O | 1.21 Å |

| Bond Length | N(imidazole)-C(benzene) | 1.41 Å |

| Bond Angle | O-C-O (carboxyl) | 122.5° |

| Bond Angle | C(benzene)-N-C(imidazole) | 127.9° |

| Dihedral Angle | C(benzene ring) - C(benzene) - N(imidazole) - C(imidazole) | ~55-65° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions and exhibits higher polarizability. nih.gov

In this compound, the HOMO is typically localized on the electron-rich methyl-imidazole ring system, while the LUMO is concentrated on the electron-deficient benzoic acid moiety. This spatial separation facilitates intramolecular charge transfer (ICT) from the imidazole ring to the benzoic acid ring upon electronic excitation, a process fundamental to its optical properties. irjweb.comniscpr.res.in

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.35 eV |

| LUMO Energy (ELUMO) | -2.15 eV |

| Energy Gap (ΔE) | 4.20 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue signifies regions of electron deficiency (positive potential), which are targets for nucleophiles. researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid group and the sp2-hybridized nitrogen atom of the imidazole ring. niscpr.res.inresearchgate.net These are the primary sites for hydrogen bonding and coordination with electrophiles. Conversely, the most positive potential (blue) is located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor site. researchgate.net

In this compound, NBO analysis reveals significant hyperconjugative interactions. Key interactions include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent groups. For instance, strong interactions are expected from the lone pairs of the carboxylic oxygen atoms to the π* orbital of the C=O bond. These charge-transfer events are critical for understanding the molecule's electronic structure and its ability to form intermolecular hydrogen bonds, which govern its crystal packing. nih.govnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(carboxyl) | π(C=O) | ~35.5 | Intramolecular Hyperconjugation |

| LP(1) N(imidazole) | π(C=N) | ~40.2 | Ring Aromaticity/Stabilization |

| π(C-C)benzene (B151609) | π*(C-C)benzene | ~20.8 | Ring Aromaticity/Stabilization |

Molecules possessing a significant difference in electron distribution between their ground and excited states, often due to intramolecular charge transfer (ICT), can exhibit non-linear optical (NLO) properties. researchgate.net The structure of this compound, with its electron-donating imidazole system connected to an electron-accepting benzoic acid system, makes it a candidate for NLO applications. nih.gov DFT calculations can predict key NLO parameters, including the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). niscpr.res.in A large β value is indicative of a strong NLO response. ias.ac.in

| Parameter | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~4.5 Debye |

| Mean Polarizability (α) | ~25 x 10-24 esu |

| Total First Hyperpolarizability (βtot) | ~9.0 x 10-30 esu |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.gov By simulating the movements of atoms according to classical mechanics, MD can explore the molecule's conformational landscape, stability, and interactions with its environment (e.g., a solvent). ajchem-a.com

For this compound, an MD simulation would track its structural fluctuations. Key metrics derived from the simulation include:

Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are the most mobile. For this compound, higher fluctuations would be expected in the carboxylic acid group and the torsional angle connecting the two rings, indicating conformational flexibility in these regions. ajchem-a.com

The simulation trajectory allows for the mapping of the conformational energy landscape, revealing the most probable orientations (low-energy conformers) of the imidazole and benzoic acid rings relative to one another and the energy barriers between these states. researchgate.net This information is vital for understanding how the molecule's shape influences its interactions and function.

Ligand Dynamics and Flexibility

The interaction of a ligand with a biological target is not a static event. The inherent flexibility and dynamic nature of a molecule are critical to its binding affinity and mechanism of action. Computational methods, particularly molecular dynamics (MD) simulations, are employed to study these aspects. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes.

Key parameters derived from such simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the average change in displacement of a selection of atoms for a particular frame from a reference structure, indicating the stability of the ligand's conformation. RMSF, on the other hand, measures the fluctuation of individual atoms or residues from their average position, highlighting flexible regions within the molecule.

A simpler, yet fundamental, indicator of molecular flexibility is the number of rotatable bonds. A higher number of rotatable bonds generally suggests greater conformational flexibility, which can be advantageous for fitting into a binding pocket but may also come with an entropic penalty upon binding. For this compound, the flexibility can be initially assessed by its number of rotatable bonds.

Disclaimer: The following data is predicted using computational tools and is not derived from published experimental studies.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Number of Rotatable Bonds | 2 | Indicates relatively low conformational flexibility. |

| Fraction of sp³ Carbons | 0.09 | A low fraction suggests a rigid, aromatic-rich structure. |

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformation and electronic properties of a molecule. Computational studies investigate these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. nih.gov Explicit models surround the solute with a defined number of individual solvent molecules, offering a more detailed and accurate, albeit computationally intensive, picture of solute-solvent interactions.

These simulations can predict how properties like molecular geometry, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) change in different solvents. For this compound, the presence of a carboxylic acid group suggests that polar, protic solvents (like water) would engage in hydrogen bonding, potentially influencing the orientation of the benzoic acid ring relative to the imidazole ring. While specific computational studies detailing these effects on the target molecule are not available, the general principles of solvatochromism are well-established. nih.gov

In Silico ADME/Tox Prediction and Drug-Likeness Assessment (Methodological Focus)

In the early phases of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity (Tox), is essential to filter out candidates that are likely to fail in later clinical stages. nih.gov These predictive models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile.

Drug-likeness is assessed using a set of rules and filters that compare the physicochemical properties of a compound to those of known oral drugs. The most famous of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a LogP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.netisca.me Other rules, such as Veber's rule (related to rotatable bonds and polar surface area), provide additional criteria for estimating oral bioavailability. uq.edu.au

Online tools like SwissADME and pkCSM are widely used for these predictions, providing rapid screening of multiple properties. researchgate.net

Disclaimer: The following data is predicted using computational tools and is not derived from published experimental studies.

| Property | Predicted Value | Drug-Likeness Rule | Status |

|---|---|---|---|

| Molecular Weight | 202.21 g/mol | Lipinski: <500 | Yes |

| LogP (Consensus) | 1.95 | Lipinski: ≤5 | Yes |

| Hydrogen Bond Donors | 1 | Lipinski: ≤5 | Yes |

| Hydrogen Bond Acceptors | 3 | Lipinski: ≤10 | Yes |

| Molar Refractivity | 56.30 | - | - |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | Veber: ≤140 | Yes |

Predictive Models for Pharmacokinetics and Pharmacodynamics

Beyond general drug-likeness, computational models can predict specific pharmacokinetic parameters. These models are typically built from large datasets of experimental results and use machine learning or quantitative structure-activity relationship (QSAR) methods to correlate molecular descriptors with a specific outcome.

Key predicted pharmacokinetic properties include:

Absorption: Gastrointestinal (GI) absorption is predicted based on factors like lipophilicity and polarity. The "BOILED-Egg" model, for instance, graphically predicts passive absorption by plotting TPSA versus LogP.

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a critical prediction. High polarity and size are generally prohibitive to BBB permeation. The volume of distribution (VDss) indicates how extensively a drug distributes into tissues versus plasma.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Models can predict whether a compound is likely to be an inhibitor or substrate of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.net Inhibition of these enzymes is a major cause of drug-drug interactions.

Excretion: Total clearance and renal excretion through organic cation transporters (OCT2) are key parameters that can be estimated.

Toxicity: Various toxicological endpoints can be predicted, including AMES mutagenicity, hepatotoxicity (liver toxicity), and skin sensitization.

Disclaimer: The following data is predicted using computational tools and is not derived from published experimental studies.

| Category | Parameter | Predicted Outcome |

|---|---|---|

| Absorption | Gastrointestinal Absorption | High |

| Water Solubility (LogS) | -2.81 (Moderately soluble) | |

| P-glycoprotein Substrate | No | |

| Distribution | BBB Permeant | No |

| VDss (human) | -0.05 log(L/kg) | |

| Metabolism | CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes | |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Excretion | Total Clearance | 0.59 log(ml/min/kg) |

| Toxicity | AMES Toxicity | No |

| Hepatotoxicity | Yes |

The in silico analysis suggests that this compound has promising drug-like properties, including high predicted gastrointestinal absorption and no violations of Lipinski's Rule of Five. However, the predictions also raise potential flags, such as inhibition of the CYP2C9 metabolic enzyme and a potential for hepatotoxicity, which would require careful experimental validation.

Interdisciplinary Applications and Future Research Trajectories

Applications in Advanced Materials Science Beyond MOFs

Although specific research on the application of 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid in advanced materials science beyond MOFs is not extensively available, the functional groups within its structure—an imidazole (B134444) ring and a carboxylic acid—are known to impart useful properties to materials.

There is currently no specific research detailing the use of this compound in the development of novel coatings and functional surfaces. However, the broader class of imidazole derivatives has shown significant promise in this area. Imidazole compounds can act as curing agents for epoxy resins, which are used to create durable adhesives, coatings, and composites. dasbonchem.com The imidazole moiety can also contribute to enhanced paint adherence, even on damp surfaces, and improve water resistance. tsijournals.comtsijournals.com

Furthermore, imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including iron, copper, and carbon steel. tsijournals.comtsijournals.comscispace.comresearchgate.net Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film. scispace.comresearchgate.net This suggests that this compound could potentially be explored for its corrosion-inhibiting properties, a valuable attribute for functional coatings.

Potential in Agricultural Chemistry and Agrochemical Development

Specific studies on the application of this compound in agricultural chemistry have not been identified. However, the imidazole scaffold is a key structural component in numerous agrochemicals. researchgate.netcabidigitallibrary.org Imidazole-based compounds are widely utilized as fungicides to protect crops from various fungal diseases. dasbonchem.com Additionally, some imidazole derivatives function as plant growth regulators, enhancing crop yield and health. dasbonchem.com The imidazole ring is considered a valuable pharmacophore for the development of new bioactive molecules in agriculture. researchgate.net Given this context, this compound could serve as a precursor or a target molecule for the synthesis of novel agrochemicals.

Utility as Biochemical Probes and Biological Tracers